molecular formula C10H21ClN2O4 B1444145 (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride CAS No. 1384268-52-3

(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Cat. No.: B1444145
CAS No.: 1384268-52-3
M. Wt: 268.74 g/mol
InChI Key: DWFYPCOYLXRJIM-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of an ethyl ester group, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, which makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material, such as L-alanine, is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step forms the Boc-protected amino acid.

    Esterification: The Boc-protected amino acid is then esterified using ethanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester derivative.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base form of the compound into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester and Boc-protected amino groups.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Deprotection: Trifluoroacetic acid in dichloromethane is a standard reagent for Boc deprotection.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for ester hydrolysis.

Major Products

    Free Amine: Obtained after Boc deprotection.

    Carboxylic Acid: Formed from ester hydrolysis.

Scientific Research Applications

®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It is a key intermediate in the development of pharmaceutical drugs, particularly those targeting neurological and metabolic disorders.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is primarily related to its role as a synthetic intermediate. In biological systems, the compound can be incorporated into peptides or other bioactive molecules, where it may interact with specific molecular targets such as enzymes or receptors. The Boc protecting group helps to prevent unwanted side reactions during synthesis, ensuring the selective formation of the desired products.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride: Similar structure but with a methyl ester group instead of an ethyl ester.

    ®-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid: The free acid form without the ester group.

    ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)butanoate hydrochloride: Similar structure with an additional carbon in the backbone.

Uniqueness

®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the Boc protecting group allows for selective reactions, making it a valuable intermediate in complex organic syntheses.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4.ClH/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFYPCOYLXRJIM-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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